[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid
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Overview
Description
ARI-3531 is a synthetic organic compound known for its selective inhibition of prolyl endopeptidase. Prolyl endopeptidase is an enzyme that plays a role in the degradation of proline-containing peptides. ARI-3531 is characterized by its high selectivity over fibroblast activation protein, alpha, and does not inhibit dipeptidyl peptidases .
Preparation Methods
The synthesis of ARI-3531 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically stored as a powder at -20°C for up to three years and in solvent at -80°C for up to one year .
Chemical Reactions Analysis
ARI-3531 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ARI-3531 has several scientific research applications, including:
Chemistry: Used as a selective inhibitor in enzymatic studies to understand the role of prolyl endopeptidase in various biochemical pathways.
Biology: Employed in studies to investigate the biological functions of prolyl endopeptidase and its involvement in diseases.
Medicine: Potential therapeutic applications in the treatment of diseases where prolyl endopeptidase is implicated, such as neurodegenerative disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting prolyl endopeptidase activity
Mechanism of Action
ARI-3531 exerts its effects by selectively inhibiting prolyl endopeptidase. This enzyme is involved in the breakdown of proline-containing peptides, and its inhibition can affect various physiological processes. The molecular targets of ARI-3531 include the active site of prolyl endopeptidase, where it binds and prevents the enzyme from interacting with its natural substrates .
Comparison with Similar Compounds
ARI-3531 is unique in its high selectivity for prolyl endopeptidase over fibroblast activation protein, alpha, and dipeptidyl peptidases. Similar compounds include:
N-(pyridine-3-carbonyl)-Val-boroPro: Another selective inhibitor of prolyl endopeptidase with high selectivity over dipeptidyl peptidases and fibroblast activation protein, alpha.
ARI-3531’s uniqueness lies in its specific inhibition profile, making it a valuable tool in research focused on prolyl endopeptidase .
Properties
Molecular Formula |
C15H22BN3O4 |
---|---|
Molecular Weight |
319.17 g/mol |
IUPAC Name |
[(2S)-1-[(2R)-3-methyl-2-(pyridine-4-carbonylamino)butanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1 |
InChI Key |
MXZNUGFCDVAXLG-CHWSQXEVSA-N |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)[C@@H](C(C)C)NC(=O)C2=CC=NC=C2)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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